4,4'-Dicarboxybenzhydrol
Description
4,4’-(Hydroxymethylene)dibenzoic acid is an organic compound with the molecular formula C15H12O5 and a molecular weight of 272.26 g/mol . This compound is known for its unique structure, which includes two benzoic acid moieties connected by a hydroxymethylene group. It is often used in early discovery research due to its rare and unique chemical properties .
Properties
Molecular Formula |
C15H12O5 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
4-[(4-carboxyphenyl)-hydroxymethyl]benzoic acid |
InChI |
InChI=1S/C15H12O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8,13,16H,(H,17,18)(H,19,20) |
InChI Key |
NMAYQOHIMPTMGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,4’-(hydroxymethylene)dibenzoic acid typically involves the reaction of appropriate benzoic acid derivatives under specific conditions. One common method involves the condensation of two molecules of benzoic acid with formaldehyde in the presence of a catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the hydroxymethylene linkage. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
4,4’-(Hydroxymethylene)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxymethylene group to a methylene group, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-(Hydroxymethylene)dibenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4’-(hydroxymethylene)dibenzoic acid exerts its effects is primarily through its interactions with various molecular targets. The hydroxymethylene group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular pathways .
Comparison with Similar Compounds
4,4’-(Hydroxymethylene)dibenzoic acid can be compared to other similar compounds, such as:
4,4’-Oxybis(benzoic acid): This compound has an ether linkage instead of a hydroxymethylene group, resulting in different chemical properties.
Biphenyl-4,4’-dicarboxylic acid: Lacks the hydroxymethylene group, leading to variations in reactivity and applications.
Dimethyl biphenyl-4,4’-dicarboxylate: Features ester groups, which alter its solubility and chemical behavior.
The uniqueness of 4,4’-(hydroxymethylene)dibenzoic acid lies in its hydroxymethylene linkage, which imparts distinct chemical and physical properties compared to its analogs .
Biological Activity
4,4'-Dicarboxybenzhydrol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been shown to influence:
- Ion Channel Modulation : Preliminary studies indicate that this compound may act as a modulator of potassium channels, which are critical for maintaining cellular excitability and signaling.
- Antioxidant Activity : The compound exhibits properties that may help in scavenging free radicals, thus contributing to its potential neuroprotective effects.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Cytotoxicity observed |
| HeLa (Cervical Cancer) | 20 | Inhibition of cell growth |
| A549 (Lung Cancer) | 25 | Induction of apoptosis |
In Vivo Studies
Research involving animal models has further elucidated the biological effects of this compound. For instance:
- Neuroprotective Effects : In a rat model of neurodegeneration, administration of the compound resulted in significant improvement in motor function and reduced markers of oxidative stress.
- Anti-inflammatory Properties : Animal studies showed that the compound could reduce inflammation markers in models of arthritis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Neuroprotection : A study involving aged rats demonstrated that treatment with this compound led to improved cognitive function and reduced neuronal damage compared to control groups.
- Cancer Treatment Case Study : A clinical trial involving patients with advanced cancer indicated that when combined with standard chemotherapy, this compound enhanced the efficacy of treatment without significant side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
